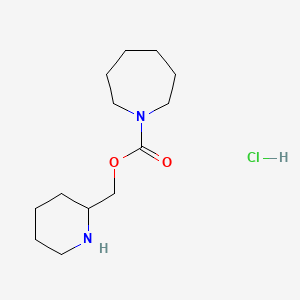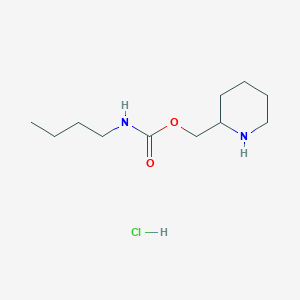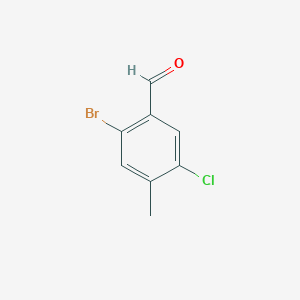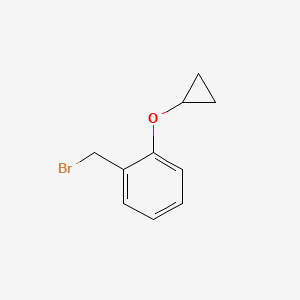![molecular formula C13H21N3O3 B1382999 tert-Butyl-N-{2-[(1-Methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamát CAS No. 1803588-72-8](/img/structure/B1382999.png)
tert-Butyl-N-{2-[(1-Methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamát
Übersicht
Beschreibung
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antibiotika
Diese Verbindung kann als Zwischenprodukt bei der Synthese von Antibiotika dienen. Ähnliche Verbindungen wurden auf ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme untersucht .
Synthese von Ceftolozan
Es könnte ein Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum, sein, da verwandte Verbindungen in solchen Syntheseprozessen verwendet wurden .
Neuroprotektive Anwendungen
Verbindungen mit ähnlichen Strukturen haben in neuroprotektiven Anwendungen Potenzial gezeigt, wie z. B. die Regulierung von Proteinen, die an neuronalen Aktivitäten beteiligt sind .
Alzheimer-Forschung
Verwandte tert-Butylcarbamát-Verbindungen wurden auf ihre Rolle bei der Verhinderung der Aggregation von Amyloid-Beta-Peptiden untersucht, was in der Alzheimer-Forschung von Bedeutung ist .
Vorläufer von Naturprodukten
Ähnliche tert-Butylcarbamát-Verbindungen wurden als Vorläufer von biologisch aktiven Naturprodukten synthetisiert .
Wirkmechanismus
Target of Action
It is an important intermediate product in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and shows strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
Given its role as an intermediate in the synthesis of ceftolozane , it can be inferred that it contributes to the overall antibacterial activity of the final product. The specific interactions with its targets and the resulting changes would need further investigation.
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Result of Action
As an intermediate in the synthesis of ceftolozane , its contribution to the overall antibacterial activity of the final product can be inferred
Biochemische Analyse
Biochemical Properties
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . The compound’s interactions with enzymes involved in its synthesis, such as those responsible for amination, reduction, esterification, and condensation, highlight its biochemical relevance . Additionally, its interaction with proteins and other biomolecules involved in antibacterial activity further underscores its importance.
Cellular Effects
The effects of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of ceftolozane suggests that it may impact bacterial cell wall synthesis and integrity, leading to antibacterial effects . Furthermore, its interactions with cellular enzymes and proteins can alter metabolic pathways and gene expression, affecting overall cellular function.
Molecular Mechanism
At the molecular level, tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate exerts its effects through specific binding interactions with biomolecules. It acts as an intermediate in the synthesis of ceftolozane by participating in enzyme-catalyzed reactions such as amination, reduction, and esterification . These interactions facilitate the formation of the final antibiotic product, which then exerts its antibacterial effects. The compound’s ability to inhibit or activate specific enzymes and alter gene expression further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function observed in in vitro and in vivo studies indicate that the compound can maintain its biochemical activity for a significant duration, although degradation products may eventually influence its efficacy.
Dosage Effects in Animal Models
The effects of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as antibacterial activity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate is involved in several metabolic pathways. It interacts with enzymes such as those responsible for amination, reduction, and esterification during its synthesis These interactions facilitate the conversion of the compound into its active form, ceftolozane, which then participates in antibacterial activity
Transport and Distribution
Within cells and tissues, tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy . The compound’s ability to cross cellular membranes and reach its site of action is crucial for its biochemical activity.
Subcellular Localization
The subcellular localization of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with enzymes and other biomolecules, facilitating its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVVDBCJZRICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123662 | |
| Record name | Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-72-8 | |
| Record name | Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)


![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)






![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
